MMP3 inhibitor 3

Enzymology Biochemical Assay Inhibitor Screening

This peptide-based, irreversible MMP-3 inhibitor (Ac-RCGVPD-NH₂) mimics the natural prodomain, enabling selective extracellular blockade. Its water solubility eliminates DMSO interference, ideal for zymography and purified enzyme assays. Choose it for mechanistic studies of the 'cysteine switch' or when cell permeability is confounding.

Molecular Formula C27H46N10O9S
Molecular Weight 686.8 g/mol
Cat. No. B8069900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMP3 inhibitor 3
Molecular FormulaC27H46N10O9S
Molecular Weight686.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C
InChIInChI=1S/C27H46N10O9S/c1-13(2)21(26(46)37-9-5-7-18(37)25(45)34-16(22(28)42)10-20(40)41)36-19(39)11-32-23(43)17(12-47)35-24(44)15(33-14(3)38)6-4-8-31-27(29)30/h13,15-18,21,47H,4-12H2,1-3H3,(H2,28,42)(H,32,43)(H,33,38)(H,34,45)(H,35,44)(H,36,39)(H,40,41)(H4,29,30,31)/t15-,16-,17-,18-,21-/m0/s1
InChIKeyCVEFMRZLMKSOMI-SOADLSRISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMP3 Inhibitor 3 (Ac-RCGVPD-NH₂, CAS 158841-76-0): A Peptide-Based Stromelysin-1 Inhibitor for Mechanistic Studies and Assay Development


MMP3 inhibitor 3, also known as MMP-3 Inhibitor I or Ac-RCGVPD-NH₂, is a hexapeptide (Ac-Arg-Cys-Gly-Val-Pro-Asp-NH₂) with a molecular weight of 686.78 g/mol (free base) . It functions as a competitive, irreversible inhibitor of matrix metalloproteinase-3 (MMP-3, stromelysin-1) by binding to the catalytic zinc ion via its cysteine thiol group [1]. Unlike small-molecule hydroxamate-based MMP-3 inhibitors, this peptide is derived from the conserved prodomain region of the MMP zymogen, offering a distinct mechanism of action that mimics the natural latency-maintaining peptide [2]. The compound is supplied as a trifluoroacetate (TFA) salt, is soluble in water (1 mg/mL), and is suitable for use in purified enzyme assays and extracellular applications .

Why MMP3 Inhibitor 3 Cannot Be Substituted by Potent Small-Molecule MMP-3 Inhibitors in All Experimental Contexts


While small-molecule MMP-3 inhibitors such as MMP3 inhibitor 1 (IC₅₀ = 1 nM) and UK 356618 (IC₅₀ = 5.9 nM) offer superior potency and cell permeability, they are not functionally interchangeable with MMP3 inhibitor 3 . The peptide-based inhibitor 3 is not cell-permeable and is irreversible, making it uniquely suited for experiments requiring extracellular MMP-3 blockade without confounding intracellular effects or for mechanistic studies where sustained, covalent inhibition of the purified enzyme is desired . Furthermore, the peptide's mechanism—mimicking the natural prodomain—differs fundamentally from the zinc-chelating hydroxamate or carboxylate warheads of most small-molecule MMP inhibitors, providing a distinct chemical biology tool for dissecting MMP-3 activation pathways [1]. Substitution with a potent, cell-permeable inhibitor would alter the experimental compartment (intracellular vs. extracellular) and the reversibility of inhibition, potentially confounding results in assays such as zymography or studies of extracellular matrix degradation.

Quantitative Differentiation of MMP3 Inhibitor 3 Against Closest Analogs and Alternatives


Potency and Affinity: MMP3 Inhibitor 3 vs. Potent Small-Molecule MMP-3 Inhibitors

MMP3 inhibitor 3 exhibits an IC₅₀ of 5 µM and a Ki of 95 nM against human MMP-3 (stromelysin-1) in purified enzyme assays . In contrast, the small-molecule MMP3 inhibitor 1 (Compound 27) achieves an IC₅₀ of 1 nM—approximately 5,000-fold more potent . This substantial difference in potency dictates the appropriate experimental context: MMP3 inhibitor 3 is suited for studies where micromolar concentrations are acceptable or where the peptide-based mechanism is required, whereas nanomolar inhibitors are necessary for applications demanding high potency and low working concentrations.

Enzymology Biochemical Assay Inhibitor Screening

Cell Permeability: A Critical Functional Distinction for Cellular vs. Extracellular MMP-3 Inhibition

MMP3 inhibitor 3 is explicitly non-cell-permeable . This property restricts its activity to the extracellular space and prohibits its use in intracellular MMP-3 inhibition studies. In direct contrast, small-molecule MMP-3 inhibitors such as MMP3 inhibitor 1 and PD166793 are cell-permeable, enabling them to inhibit both intracellular and extracellular pools of the enzyme . This fundamental difference in cellular access means the two classes of inhibitors are not interchangeable for experiments conducted on intact cells or in vivo models where intracellular MMP-3 activity is a factor.

Cell Biology Drug Discovery Target Validation

Reversibility of Inhibition: Irreversible vs. Reversible MMP-3 Inhibitors

MMP3 inhibitor 3 is characterized as an irreversible inhibitor of MMP-3 . This is in stark contrast to the majority of small-molecule MMP-3 inhibitors, such as MMP3 inhibitor 1, which are typically reversible competitive inhibitors . Irreversible inhibition results in sustained enzyme inactivation even after the inhibitor is removed from the medium, a property that can be advantageous for long-term cell culture experiments or for creating permanently inhibited enzyme controls. Conversely, reversible inhibitors allow for washout experiments and dynamic studies of enzyme reactivation.

Enzymology Mechanism of Action Biochemical Assay

Solubility and Formulation: Aqueous Solubility Advantage Over Lipophilic Small-Molecule Inhibitors

MMP3 inhibitor 3 is supplied as a water-soluble TFA salt with a solubility of 1 mg/mL in water, facilitating easy preparation of aqueous stock solutions for biochemical assays . In comparison, many potent small-molecule MMP-3 inhibitors, such as MMP3 inhibitor 1, are highly lipophilic and require dissolution in organic solvents like DMSO, which can introduce solvent-related artifacts in sensitive cellular assays or complicate aqueous-based enzyme assays . This solubility profile makes MMP3 inhibitor 3 particularly convenient for researchers seeking to avoid DMSO in their experimental systems.

Assay Development Formulation Biochemical Assay

Optimal Use Cases for MMP3 Inhibitor 3 Based on Differentiated Properties


Purified Enzyme Assays and Zymography: Aqueous-Compatible, Irreversible Inhibition

The water solubility and irreversible mechanism of MMP3 inhibitor 3 make it an ideal tool for purified MMP-3 enzyme assays, including fluorometric, colorimetric, and zymography-based protocols. Its aqueous compatibility eliminates DMSO-related interference, and its irreversible binding ensures sustained inhibition even during extended incubation periods or gel electrophoresis . Researchers can confidently use this inhibitor as a positive control or to generate permanently inactivated enzyme standards for assay calibration [1].

Extracellular Matrix Degradation Studies: Exclusive Extracellular MMP-3 Blockade

Due to its lack of cell permeability, MMP3 inhibitor 3 is uniquely suited for studies investigating the role of extracellular MMP-3 in matrix degradation, cell invasion, or tissue remodeling . By selectively blocking the secreted, active form of MMP-3 without affecting intracellular signaling pathways or other intracellular MMPs, researchers can cleanly attribute observed effects to extracellular proteolytic activity [1].

Mechanistic Studies of MMP-3 Activation and Prodomain Function

MMP3 inhibitor 3 is a peptide mimic of the conserved PRCGVPD sequence within the MMP prodomain, which is responsible for maintaining enzyme latency by coordinating the catalytic zinc ion . This makes it a valuable chemical probe for dissecting the molecular mechanism of MMP-3 activation (the 'cysteine switch') and for studying how endogenous inhibitors like TIMPs compete with the prodomain for active site binding [1].

Assay Development for High-Throughput Screening (HTS) as a Low-Potency Counter-Screen Control

Given its micromolar potency and distinct peptide scaffold, MMP3 inhibitor 3 serves as an excellent low-potency control or counter-screen compound in high-throughput screening campaigns aimed at identifying novel small-molecule MMP-3 inhibitors . Its activity profile helps define the assay window and ensures that hits are not simply non-specific peptide-like binders, thereby increasing the robustness of the screening cascade [1].

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